2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Description
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJOUGMQUDUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via S-Alkylation
Procedure :
-
React benzo[d]thiazole-2-thiol (1.0 equiv) with ethyl chloroacetate (1.2 equiv) in anhydrous acetone.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) as a base to deprotonate the thiol group.
Reaction :
Post-treatment :
-
Hydrolyze the ester to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 70°C for 2 hours.
-
Acidify with HCl (1M) to precipitate 2-(benzo[d]thiazol-2-ylthio)acetic acid (yield: 75–85%).
Synthesis of 2-(3-Nitrophenyl)-2-oxoethanol
Bromination of 3-Nitroacetophenone
Procedure :
-
Dissolve 3-nitroacetophenone (1.0 equiv) in dry dichloromethane (DCM).
-
Add bromine (Br₂, 1.1 equiv) dropwise at 0°C.
-
Stir for 2 hours at room temperature to form 2-bromo-1-(3-nitrophenyl)ethanone .
Reaction :
Post-treatment :
-
Quench excess bromine with sodium thiosulfate.
-
Isolate the product via vacuum filtration (yield: 80–90%).
Reduction to Alcohol
Procedure :
-
Reduce 2-bromo-1-(3-nitrophenyl)ethanone (1.0 equiv) with sodium borohydride (NaBH₄, 1.5 equiv) in methanol at 0°C.
Reaction :
Post-treatment :
-
Neutralize with dilute HCl and extract with ethyl acetate (yield: 70–75%).
Esterification of Intermediates
Steglich Esterification
Procedure :
-
Combine 2-(benzo[d]thiazol-2-ylthio)acetic acid (1.0 equiv) and 2-(3-nitrophenyl)-2-oxoethanol (1.2 equiv) in dry DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
Reaction :
Post-treatment :
-
Filter off dicyclohexylurea (DCU) byproduct.
-
Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the final product (yield: 60–65%).
Alternative Routes and Optimization
Direct S-Alkylation-Esterification
Procedure :
-
React benzo[d]thiazole-2-thiol (1.0 equiv) with 2-bromo-1-(3-nitrophenyl)ethanone (1.0 equiv) in DMF.
-
Add sodium hydride (NaH, 1.5 equiv) at 0°C to initiate S-alkylation.
Advantages :
-
Fewer steps (one-pot synthesis).
-
Higher atom economy.
Challenges :
-
Competing side reactions (e.g., over-alkylation).
-
Requires strict temperature control to mitigate exothermicity.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d]thiazol-2-ylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzo[d]thiazol-2-ylthio moiety .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development as anticancer agents .
Case Study:
A study demonstrated that thiazole derivatives, including those with similar structures to this compound, displayed IC50 values in the micromolar range against breast cancer cells, indicating potent activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 15 | Induction of apoptosis |
| Thiazole Derivative B | HeLa | 10 | Inhibition of cell proliferation |
| 2-(3-Nitrophenyl)-2-oxoethyl ... | MDA-MB-231 | 12 | Apoptosis induction |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the nitrophenyl group enhances this activity by facilitating interactions with microbial cell membranes .
Case Study:
In vitro tests showed that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microorganism Tested | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| Thiazole Derivative C | Staphylococcus aureus | 32 | Bactericidal |
| Thiazole Derivative D | Candida albicans | 16 | Fungicidal |
| 2-(3-Nitrophenyl)-2-oxoethyl ... | Escherichia coli | 64 | Bacteriostatic |
Material Science Applications
Beyond biological applications, the compound's unique structure allows it to be utilized in material science, particularly in the development of organic semiconductors and sensors. The thiazole unit contributes to the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study:
Research has shown that incorporating thiazole derivatives into polymer matrices enhances the charge transport properties, leading to improved performance in electronic devices .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key biochemical processes such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Trends : The presence of nitro and benzothiazole groups correlates with enhanced antimicrobial and antidiabetic activities in related compounds .
Biological Activity
The compound 2-(3-nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuroprotective research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a nitrophenyl group, a thiazole moiety, and an ester functional group, which are known to influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that derivatives with similar structures demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potent anticancer properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | A549 | 15 | Cell cycle arrest |
| Target Compound | MCF-7 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. In vitro testing against Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, the compound has been investigated for its neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. A study reported an IC50 value of 5 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Studies
- Anticancer Study : A study conducted on a series of benzo[d]thiazole derivatives found that structural modifications significantly influenced their cytotoxicity against various cancer cell lines. The incorporation of electron-withdrawing groups like nitro groups enhanced the anticancer activity of the derivatives .
- Neuroprotective Study : In a model of Alzheimer’s disease, compounds similar to the target compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability .
Q & A
Q. What are the optimized synthetic routes for 2-(3-nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves two key components: the benzo[d]thiazole-thioacetate moiety and the 3-nitrophenyl-oxoethyl group.
- Step 1 : Synthesize the benzothiazole-thioester via nucleophilic substitution. For example, 2-mercaptobenzothiazole reacts with ethyl chloroacetate in dry acetone under reflux with K₂CO₃ as a base (yield: ~70-80%) . Alternative routes include reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine (yield: ~75%) .
- Step 2 : Introduce the 3-nitrophenyl-oxoethyl group. A nitrophenyl acetyl chloride derivative can be coupled to the benzothiazole-thioester via esterification. Solvent polarity and temperature (e.g., dichloromethane at 0–25°C) critically affect regioselectivity and yield.
- Key Variables : Base strength (K₂CO₃ vs. trimethylamine), solvent (polar aprotic vs. non-polar), and reaction time (6–12 hours).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the nitrophenyl (δ ~8.1–8.5 ppm for aromatic protons) and benzothiazole-thioester (δ ~3.5–4.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzothiazole and nitrophenyl groups). For example, analogs like ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate show planar geometry at the thioester linkage .
- IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and nitrophenyl NO₂ (~1520 cm⁻¹) stretches .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Benzothiazole derivatives exhibit MIC values as low as 12.5 µg/mL .
- Enzyme Inhibition : Test against acetylcholinesterase or urease via spectrophotometric assays (e.g., Ellman’s method). Thioester analogs show IC₅₀ values in the µM range .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reaction mechanisms?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and partial charges. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Reactivity Insights : Simulate nucleophilic attack on the thioester group. DFT reveals transition-state geometries and activation barriers for hydrolysis or substitution reactions .
Q. How can discrepancies between experimental and computational data (e.g., bond lengths, reaction yields) be resolved?
- Methodological Answer :
- Error Analysis : Compare experimental crystallographic bond lengths (e.g., C–S: ~1.75 Å) with DFT-optimized geometries. Adjust functionals (e.g., include dispersion corrections) if deviations exceed 0.02 Å .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to reconcile yield differences between polar (e.g., acetone) and non-polar (e.g., toluene) conditions .
Q. What strategies enhance bioactivity through structural modifications?
- Methodological Answer :
- Derivatization : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) substituents to modulate electronic effects .
- Hybrid Scaffolds : Synthesize hydrazide derivatives (e.g., 2-benzothiazolyl acetohydrazide) for improved solubility and target binding. Hydrazides react with aldehydes to form Schiff bases with enhanced antifungal activity .
- Fluorescent Probes : Attach dansyl or coumarin groups to track cellular uptake via fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
